2,7-Dioxaspiro[4.4]nonan-4-amine
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Overview
Description
2,7-Dioxaspiro[44]nonan-4-amine is a chemical compound with the molecular formula C7H13NO2 It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dioxaspiro[4.4]nonan-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of lactones with amines. For instance, the reaction of a γ-lactone with an amine in the presence of a catalyst can yield the desired spirocyclic amine . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,7-Dioxaspiro[4.4]nonan-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
2,7-Dioxaspiro[4.4]nonan-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2,7-Dioxaspiro[4.4]nonan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar in structure but lacks the amine group.
1,7-Dioxaspiro[4.4]nonan-4-amine: A closely related compound with similar properties.
Uniqueness
2,7-Dioxaspiro[4.4]nonan-4-amine is unique due to its specific spirocyclic structure combined with an amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-3-10-5-7(6)1-2-9-4-7/h6H,1-5,8H2 |
InChI Key |
KYLIAXXSBPRPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12COCC2N |
Origin of Product |
United States |
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